molecular formula C17H18FN3O4S B3943393 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No. B3943393
M. Wt: 379.4 g/mol
InChI Key: WACPCGLCQBHOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a piperazine derivative that is used in the synthesis of various drugs and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves the inhibition of certain enzymes. This compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and phosphodiesterase. The inhibition of these enzymes leads to various biochemical and physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mainly due to the inhibition of certain enzymes. The inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which can have an effect on various physiological processes such as acid-base balance. The inhibition of phosphodiesterase leads to an increase in the levels of cyclic nucleotides, which can have an effect on various physiological processes such as smooth muscle relaxation.

Advantages and Limitations for Lab Experiments

1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It has also been shown to have a high degree of selectivity for certain enzymes, which can be useful in studying the mechanism of action of these enzymes. However, this compound also has some limitations. It has been shown to have a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a high melting point, which can make it difficult to handle in certain experiments.

Future Directions

There are several future directions for research on 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine. One direction is to study the effects of this compound on other enzymes and physiological processes. Another direction is to investigate the potential use of this compound in the treatment of various diseases. Additionally, further optimization of the synthesis method could lead to the development of more efficient and cost-effective ways of producing this compound.

Scientific Research Applications

1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has been used in various scientific research applications. One of the main applications of this compound is in the synthesis of various drugs. It has been used as a starting material in the synthesis of drugs that have shown promising results in the treatment of various diseases such as cancer and diabetes. It has also been used as a tool in various biochemical and physiological studies. This compound has been shown to inhibit the activity of certain enzymes and has been used to study the mechanism of action of these enzymes. It has also been used to study the effects of certain drugs on the body.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c18-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)26(24,25)17-8-4-3-7-16(17)21(22)23/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACPCGLCQBHOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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